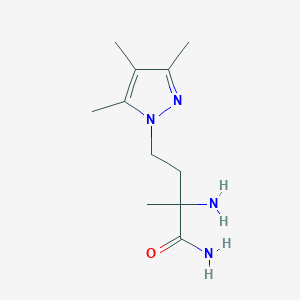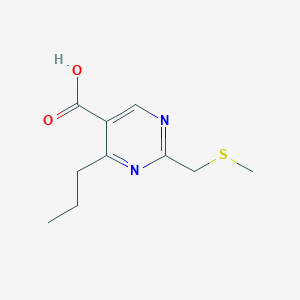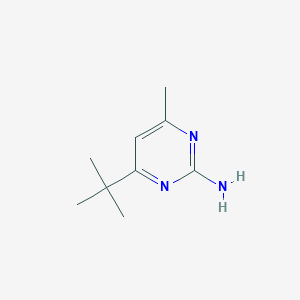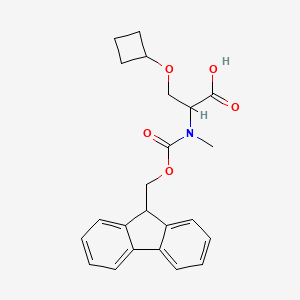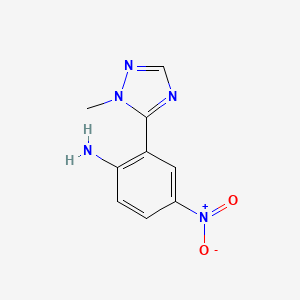![molecular formula C5H9N5O B13630239 2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is a chemical compound with a unique structure that includes an azido group and a diazirine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-azidoethanol, which is then reacted with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as methanol and catalysts like copper sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
化学反応の分析
Types of Reactions
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields amines, while oxidation can yield nitro compounds.
科学的研究の応用
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it useful in photoaffinity labeling, where it can be used to identify binding sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound also contains an azido group and a diazirine ring, but with an additional alkyne group, making it useful for click chemistry applications.
2-(3-(2-Azidoethyl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, which can affect its reactivity and applications.
Uniqueness
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of an azido group and a diazirine ring, which provides versatility in chemical reactions and applications. Its ability to form reactive intermediates upon UV exposure makes it particularly valuable in photoaffinity labeling and bioconjugation studies.
特性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
2-[3-(2-azidoethyl)diazirin-3-yl]ethanol |
InChI |
InChI=1S/C5H9N5O/c6-10-7-3-1-5(2-4-11)8-9-5/h11H,1-4H2 |
InChIキー |
TUKOVFOONYNPQG-UHFFFAOYSA-N |
正規SMILES |
C(CN=[N+]=[N-])C1(N=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
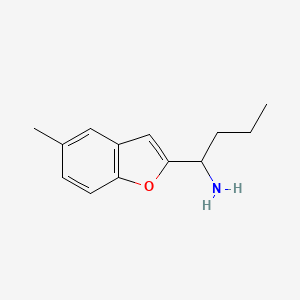
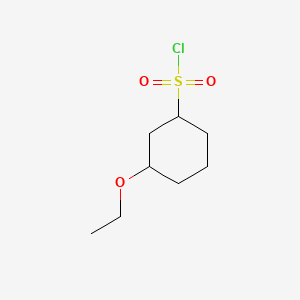
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
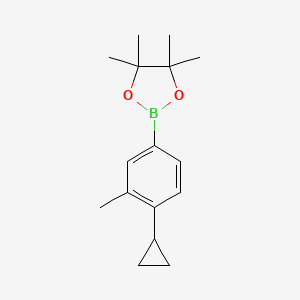

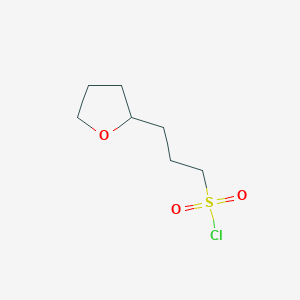
![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
